2,2',4,4'-Tetramethoxy-1,1'-biphenyl
Overview
Description
2,2’,4,4’-Tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C16H18O4 and a molecular weight of 274.319 g/mol . It is characterized by the presence of four methoxy groups attached to a biphenyl core. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’-Tetramethoxy-1,1’-biphenyl typically involves the substitution reaction of phenol and p-methylbenzaldehyde . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of 2,2’,4,4’-Tetramethoxy-1,1’-biphenyl may involve the reaction of chloroacetaldehyde dimethyl acetal with triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt, which is then reacted with glyoxal monoacetal . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’-Tetramethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Scientific Research Applications
2,2’,4,4’-Tetramethoxy-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’,4,4’-Tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,5,5’-Tetramethoxy-1,1’-biphenyl
- 4,4’-Dibromo-2,2’,5,5’-tetramethoxy-1,1’-biphenyl
- [1,1’-Biphenyl]-4,4’-dicarboxaldehyde, 2,2’,3,3’-tetramethoxy-
Uniqueness
2,2’,4,4’-Tetramethoxy-1,1’-biphenyl is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-11-5-7-13(15(9-11)19-3)14-8-6-12(18-2)10-16(14)20-4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMDKMRTHCDPPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295827 | |
Record name | 2,2',4,4'-tetramethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-72-8 | |
Record name | 2,2′,4,4′-Tetramethoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3153-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 105650 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC105650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2',4,4'-tetramethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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